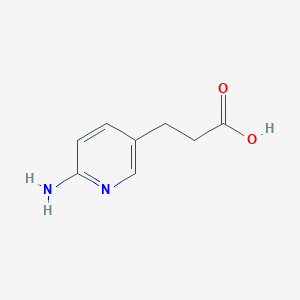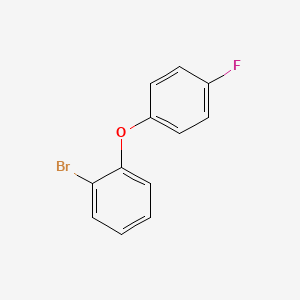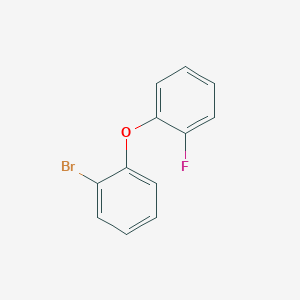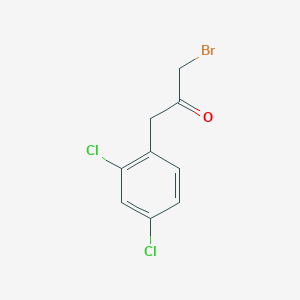
(4-溴苯基)(3-甲氧基苯基)甲醇
描述
(4-Bromophenyl)(3-methoxyphenyl)methanol, also known as 4-Bromo-3-methoxyphenylmethanol, is an organic compound with a molecular formula of C9H10BrO2. It is a colorless, crystalline solid with a melting point of 191 °C. This compound has found application in a variety of scientific research fields, including medicinal chemistry, chemical synthesis, and biochemistry.
科学研究应用
Cancer Research: Telomerase Inhibition and Apoptosis Induction
The compound (4-Bromophenyl)(3-methoxyphenyl)methanol has been studied for its potential to inhibit telomerase (hTERT), which plays a crucial role in the proliferation and apoptosis of cancer cells. It has shown high inhibitory activity against telomerase and significant antiproliferative capacity on SMMC-7721 cells, a liver cancer cell line, with an IC50 value of 88nM. Importantly, it exhibited minimal toxicity to normal human hepatocyte cells .
Antimicrobial Activity: Targeting Resistant Pathogens
Research has also explored the antimicrobial properties of derivatives of this compound. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising activity against both bacterial (Gram-positive and Gram-negative) and fungal species. This suggests potential applications in developing new antimicrobial agents to combat drug-resistant pathogens .
作用机制
Target of Action
The primary target of (4-Bromophenyl)(3-methoxyphenyl)methanol is telomerase reverse transcriptase (hTERT) . hTERT is a major protein involved in various cancer cell proliferation and apoptosis, and it has little or no expression in normal somatic cells . This differential expression and the multiple crucial roles make it a highly attractive target in the diagnosis of cancer .
Mode of Action
(4-Bromophenyl)(3-methoxyphenyl)methanol shows high inhibitory activity against telomerase . It modulates hTERT, leading to the inhibition of cell proliferation . The compound upregulates hTERT, which then induces endoplasmic reticulum stress (ERS) believed to be intricately associated with oxidative stress and mitochondrial dysfunction .
Biochemical Pathways
The compound’s action on hTERT activates the expression of hTERT, and then induces ERS . This is believed to be intricately associated with oxidative stress and mitochondrial dysfunction, resulting in apoptotic cell death . This process modulates the expression of downstream signaling molecules including CHOP (CAAT/enhancer-binding protein homologous protein) and the mitochondrion pathway of apoptosis, leading to inhibition of cell proliferation .
Pharmacokinetics
The compound has been shown to have high antiproliferative capacity on smmc-7721 cells with an ic50 value of 88nm, and no obvious toxic effect on human normal hepatocyte cells with an ic50 value of 10μm . This suggests that the compound may have good bioavailability and selectivity.
Result of Action
The compound significantly inhibits tumor growth in xenograft tumor models . It induces cell apoptosis and ERS . The compound’s action results in apoptotic cell death, thereby inhibiting cell proliferation .
Action Environment
The compound’s significant inhibition of tumor growth in xenograft tumor models suggests that it may be effective in a variety of biological environments .
属性
IUPAC Name |
(4-bromophenyl)-(3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJMKPWOXLACAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289591.png)
![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289592.png)



![1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1289602.png)



![3-Bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1289619.png)